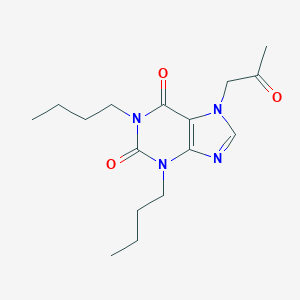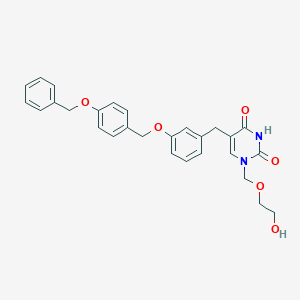
5-(Benzyloxybenzyloxybenzyl)acyclouridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzyloxybenzyloxybenzyl)acyclouridine, also known as BnBU-ACU, is a novel nucleoside analogue that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, indicating its potential use in the development of new drugs and therapies.
Mécanisme D'action
5-(Benzyloxybenzyloxybenzyl)acyclouridine exerts its antiviral and anticancer activity through the inhibition of DNA synthesis. It is incorporated into the DNA of the target cells and causes chain termination, leading to the inhibition of DNA replication and cell growth.
Effets Biochimiques Et Physiologiques
5-(Benzyloxybenzyloxybenzyl)acyclouridine has been found to have low toxicity and high selectivity towards target cells. It has been shown to induce apoptosis in cancer cells, while sparing normal cells. In addition, 5-(Benzyloxybenzyloxybenzyl)acyclouridine has been found to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(Benzyloxybenzyloxybenzyl)acyclouridine is its broad-spectrum antiviral activity, which makes it a potential candidate for the development of new antiviral drugs. In addition, its low toxicity and high selectivity towards target cells make it a promising candidate for cancer therapy. However, 5-(Benzyloxybenzyloxybenzyl)acyclouridine has some limitations for lab experiments, such as its low solubility in aqueous solutions and its relatively high cost compared to other nucleoside analogues.
Orientations Futures
There are several potential future directions for the study of 5-(Benzyloxybenzyloxybenzyl)acyclouridine. One possible direction is the development of new derivatives of 5-(Benzyloxybenzyloxybenzyl)acyclouridine with improved antiviral and anticancer activity. Another direction is the study of the mechanism of action of 5-(Benzyloxybenzyloxybenzyl)acyclouridine in more detail, which could lead to the development of new drugs and therapies. Finally, the use of 5-(Benzyloxybenzyloxybenzyl)acyclouridine in combination with other drugs or therapies could also be explored, in order to enhance its efficacy and reduce potential side effects.
Méthodes De Synthèse
5-(Benzyloxybenzyloxybenzyl)acyclouridine can be synthesized through a multi-step process that involves the coupling of 5-(benzyloxy)uridine with 2,4-dichlorobenzyl alcohol, followed by the removal of the benzyl protecting groups and acylation with benzoyl chloride. The final product is obtained through purification and characterization using various techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
5-(Benzyloxybenzyloxybenzyl)acyclouridine has been studied for its potential applications in various scientific research fields, including virology, cancer research, and drug development. In virology, 5-(Benzyloxybenzyloxybenzyl)acyclouridine has shown antiviral activity against herpes simplex virus type 1 and 2, as well as cytomegalovirus. In cancer research, 5-(Benzyloxybenzyloxybenzyl)acyclouridine has been found to inhibit the growth of cancer cells and induce apoptosis. In drug development, 5-(Benzyloxybenzyloxybenzyl)acyclouridine has been used as a lead compound for the development of new nucleoside analogues with improved antiviral and anticancer activity.
Propriétés
Numéro CAS |
105847-66-3 |
|---|---|
Nom du produit |
5-(Benzyloxybenzyloxybenzyl)acyclouridine |
Formule moléculaire |
C28H28N2O6 |
Poids moléculaire |
488.5 g/mol |
Nom IUPAC |
1-(2-hydroxyethoxymethyl)-5-[[3-[(4-phenylmethoxyphenyl)methoxy]phenyl]methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C28H28N2O6/c31-13-14-34-20-30-17-24(27(32)29-28(30)33)15-23-7-4-8-26(16-23)36-19-22-9-11-25(12-10-22)35-18-21-5-2-1-3-6-21/h1-12,16-17,31H,13-15,18-20H2,(H,29,32,33) |
Clé InChI |
ICNZCFDJXIBTPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)COC3=CC=CC(=C3)CC4=CN(C(=O)NC4=O)COCCO |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)COC3=CC=CC(=C3)CC4=CN(C(=O)NC4=O)COCCO |
Autres numéros CAS |
105847-66-3 |
Synonymes |
5-(3-(4-benzyloxybenzyloxy)benzyl)-1-((2-hydroxyethoxy)methyl)uracil 5-(benzyloxybenzyloxybenzyl)acyclouridine BBBAU |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



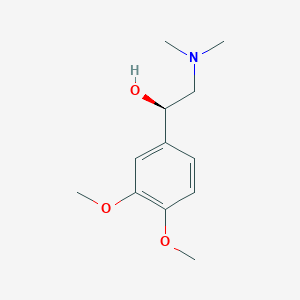
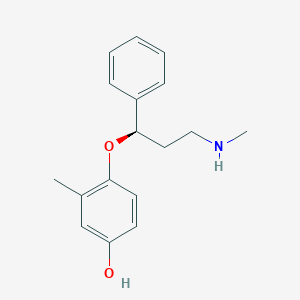

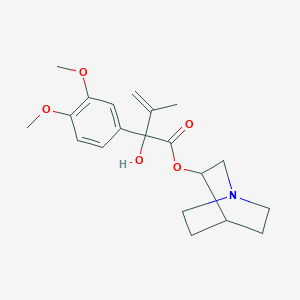
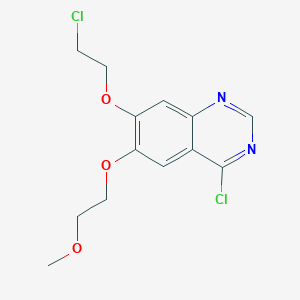
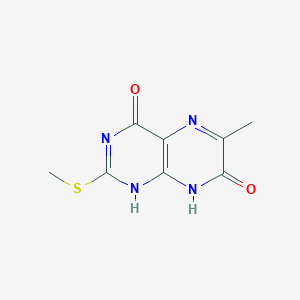
![4-(6-Aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid](/img/structure/B19947.png)
![Benzo[b]thiophene-2,3-dione](/img/structure/B19949.png)
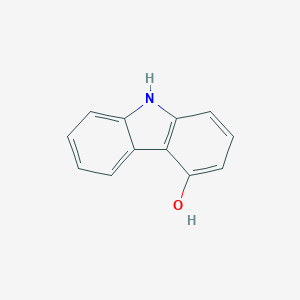
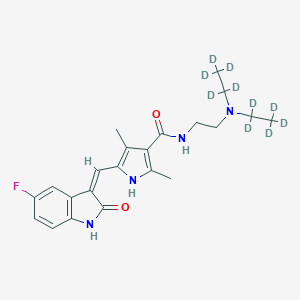
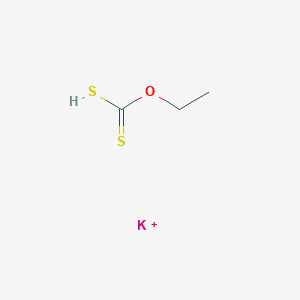
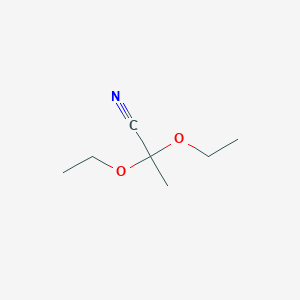
![[9,9'-Biphenanthrene]-10,10'-diol](/img/structure/B19973.png)
